alpha,alpha-Dichloroacetoacetanilide

Description

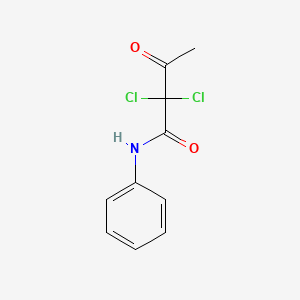

alpha,alpha-Dichloroacetoacetanilide is a chlorinated acetanilide derivative characterized by two chlorine atoms substituted at the alpha positions of the acetyl group.

Properties

Molecular Formula |

C10H9Cl2NO2 |

|---|---|

Molecular Weight |

246.09 g/mol |

IUPAC Name |

2,2-dichloro-3-oxo-N-phenylbutanamide |

InChI |

InChI=1S/C10H9Cl2NO2/c1-7(14)10(11,12)9(15)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15) |

InChI Key |

STYLOIFXMPTTDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares alpha,alpha-Dichloroacetoacetanilide with structurally related compounds:

Note: Dichloroacetyl chloride's CAS number is inferred from , which lists synonyms like "Dichloroacetic acid chloride."

Key Observations:

- Acetanilide lacks chlorine substituents, reducing its reactivity compared to chlorinated analogs. It is primarily used as a calibration standard due to its stable melting point .

- alpha-Chloro-2,6-dimethylacetanilide (CAS 1131-01-7) features a single chlorine atom and two methyl groups on the aromatic ring. This structure is critical in synthesizing Lidocaine derivatives, where the chloro group facilitates nucleophilic substitution reactions .

- Dichloroacetyl chloride () shares the dichloro motif but replaces the amide group with a reactive acid chloride, making it more volatile and suitable for acylations.

- This compound ’s dichloro substitution likely enhances its electrophilicity, enabling applications in cross-coupling reactions or as a precursor in drug development.

Research Findings and Trends

- Structural Analogues: discusses diphenylamine analogs with structural similarities to thyroid hormones .

- Toxicity and Safety : Dichloroacetyl chloride () is classified as extremely hazardous due to its corrosive nature . By contrast, this compound’s amide group may reduce volatility and toxicity, though this requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.